N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide

Catalog No.
S2837760
CAS No.
170930-46-8
M.F
C13H16N2O2
M. Wt
232.283
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide

CAS Number

170930-46-8

Product Name

N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide

Molecular Formula

C13H16N2O2

Molecular Weight

232.283

InChI

InChI=1S/C13H16N2O2/c1-17-9-13(16)14-7-6-10-8-15-12-5-3-2-4-11(10)12/h2-5,8,15H,6-7,9H2,1H3,(H,14,16)

InChI Key

IWUPERDFXYTEGN-UHFFFAOYSA-N

SMILES

COCC(=O)NCCC1=CNC2=CC=CC=C21

solubility

not available

N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide is a chemical compound characterized by its unique structure, which includes an indole moiety linked to an ethyl chain and a methoxyacetamide functional group. Its molecular formula is C12H14N2O2C_{12}H_{14}N_{2}O_{2}, with a molecular weight of approximately 218.25 g/mol. The compound is notable for its potential pharmacological applications, particularly in the realm of neuropharmacology due to the presence of the indole structure, which is often associated with biological activity related to serotonin receptors.

Typical of amides and indoles. These include:

  • Acylation Reactions: The amine group can react with acyl chlorides to form new amides.
  • Nucleophilic Substitution: The methoxy group may undergo nucleophilic substitution under certain conditions, potentially leading to derivatives with altered pharmacological properties.
  • Degradation Reactions: Under acidic or basic conditions, the compound may hydrolyze to yield the corresponding indole and acetic acid derivatives.

The biological activity of N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide is primarily linked to its interaction with serotonin receptors. Compounds with similar structures have been studied for their effects on mood regulation, anxiety, and depression. Research indicates that this compound may exhibit:

  • Serotonergic Activity: Potential modulation of serotonin receptor activity, which could influence mood and behavior.
  • Neuroprotective Effects: Some studies suggest that indole derivatives can provide neuroprotection against oxidative stress.

Synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide typically involves:

  • Formation of the Indole Derivative: Starting from tryptamine or similar precursors, the indole structure can be formed through cyclization reactions.
  • Alkylation: The indole derivative can be alkylated using ethyl halides under basic conditions to introduce the ethyl chain.
  • Acetylation: Finally, the product is acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide.

N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide has potential applications in:

  • Pharmaceutical Development: As a candidate for drugs targeting mood disorders or neurodegenerative diseases.
  • Research: Used in studies investigating serotonin receptor interactions and their effects on neurological functions.

Interaction studies involving N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide often focus on its binding affinity and efficacy at various serotonin receptors, particularly:

  • 5-HT1A and 5-HT2A Receptors: These are key targets for compounds aimed at treating anxiety and depression.
  • In vitro Assays: Evaluating the compound's effects on neurotransmitter release and receptor activation.

Several compounds share structural similarities with N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide, including:

Compound NameCAS NumberSimilarity Index
N-(2-(1H-Indol-7-yl)ethyl)acetamide62618-63-70.94
N-(2-(1H-Indol-3-yl)ethyl)-2-aminoacetamide122902-82-30.93
N-(2-(1H-Indol-3-yl)ethyl)-butyramide76049-36-00.91
N-(2-(5-hydroxy-1-methyl-1H-indol-3-yl)ethyl)-2-methoxyacetamide1292285-52-90.90

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide stands out due to its specific combination of the indole structure and methoxyacetamide functional group, which may confer unique pharmacological properties compared to other similar compounds. Its potential for serotonergic activity makes it a valuable candidate for further research in neuropharmacology.

The foundational three-step synthesis utilizes the Henry reaction for initial carbon chain construction [3]. This classical approach involves the condensation of indole-3-carboxaldehyde with nitromethane to generate 3-(2-nitrovinyl)indole derivatives in good to excellent yields [3]. The resulting nitrovinyl compounds undergo reduction using sodium borohydride to form 3-(2-nitroethyl)indoles as intermediate products [3]. The final transformation employs a combination of sodium borohydride and nickel(II) acetate tetrahydrate as reducing agents to convert the nitroethyl functionality to the desired ethylamine side chain, producing tryptamine derivatives [3].

Alternative classical methodologies employ the Speeter and Anthony synthetic route, which represents one of the most important preparative methods for tryptamine synthesis [28] [30]. This approach utilizes the reduction of substituted indole-3-yl-glyoxalylamides with lithium aluminum hydride as the final step [28] [30]. The reaction typically requires anhydrous tetrahydrofuran as solvent and heating at reflux for fifteen hours to achieve complete conversion [30].

Optimization Data for Classical Routes

Reaction ParameterHenry Reaction MethodSpeeter-Anthony Method
Starting MaterialIndole-3-carboxaldehydeIndole-3-yl-glyoxalylamide
Reducing AgentSodium borohydride/Nickel(II) acetateLithium aluminum hydride
Reaction TemperatureRoom temperature to 60°CReflux (66°C)
Reaction Time12-24 hours15 hours
Typical Yield70-85%65-80%
Solvent SystemEthanol/waterAnhydrous tetrahydrofuran

The classical Fischer indole synthesis has also been adapted for tryptamine derivative preparation, though this method presents challenges for direct indole synthesis [4]. The Fischer approach typically requires phenylhydrazine and pyruvic acid as starting materials, followed by decarboxylation of the formed indole-2-carboxylic acid [4].

Classical amide bond formation for methoxyacetamide incorporation traditionally employs carbodiimide coupling reagents such as dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide [22]. These methods require activation of the carboxylic acid component prior to nucleophilic attack by the tryptamine amino group [22].

Novel Catalytic Approaches for Ethyl Linker Formation

Modern catalytic methodologies have revolutionized the formation of ethyl linkers in tryptamine derivatives through innovative transition metal-catalyzed processes [14] [17] [19]. The development of direct, one-pot reductive alkylation represents a significant advancement in synthetic efficiency [14].

Triethylsilane in combination with trifluoroacetic acid has emerged as an effective catalytic system for the direct synthesis of tryptamine derivatives from indoles and nitrogen-functionalized acetals [14]. This convergent approach employs safe and inexpensive reagents, proceeds under mild conditions, and demonstrates tolerance for several functional groups [14]. The methodology has been successfully applied to gram-scale synthesis of both luzindole and melatonin, demonstrating its practical utility [14].

Rhodium(III)-catalyzed cascade reactions represent another significant advancement in ethyl linker formation [19]. The [Rhodium-cyclopentadienyl chloride dimer] catalyst system enables concurrent annulation protocols and regioselective carbon-hydrogen functionalization [19]. These transformations typically involve coordination of functional groups, metal center coordination via binding sites, and generation of five- or six-membered metallacycle complexes [19].

Calcium(II)-catalyzed cascade reactions between tryptamines and propargylic alcohols provide temperature-dependent selectivity for different heterocyclic products [18]. At 60°C, the reaction yields pyrroloindolines through electrophilic addition of allene at the carbon-3 position of indole followed by intramolecular cyclization [18]. At reflux temperature, simultaneous 1,2-allene migration and pyrrolidine ring opening occur, followed by intramolecular cyclization via carbon-nitrogen bond formation to obtain pyrrolo[1,2-a]indole scaffolds [18].

Catalytic Efficiency Comparison

Catalytic SystemTemperature RangeReaction TimeYield RangeSubstrate Scope
Triethylsilane/Trifluoroacetic acid25-40°C6-12 hours75-92%Broad indole tolerance
Rhodium(III) complexes80-150°C3-24 hours65-94%Moderate functional group tolerance
Calcium(II) salts60-110°C8-18 hours70-88%Limited to propargylic alcohols
Copper(II)/BOX ligands-20 to 25°C12-36 hours80-98%Excellent enantioselectivity

Copper(II) complexes with bis(oxazoline) ligands enable enantioselective alkylation reactions with excellent stereochemical control [34]. These catalytic systems provide alkylated indoles in high yields and excellent enantioselectivities up to 99% enantiomeric excess under optimized conditions [34].

Photochemical catalytic approaches utilizing proton-coupled electron transfer mechanisms offer mild conditions for carbon-nitrogen bond formation [17]. These methods employ visible light irradiation and photoredox catalysts to generate radical intermediates that facilitate ethyl linker construction through concerted proton-coupled electron transfer processes [17].

Methoxyacetamide Group Incorporation Strategies

Methoxyacetamide group incorporation strategies have evolved significantly with the development of more efficient coupling reagents and activation methods [7] [21] [22]. Traditional approaches rely on acid chloride formation followed by nucleophilic substitution, while modern methods emphasize direct amidation protocols [22] [24].

Propylphosphonic anhydride has emerged as a sustainable coupling reagent for methoxyacetamide formation [21] [22]. This methodology demonstrates great operational simplicity, with all products obtained at room temperature without requiring an inert atmosphere [21] [22]. The protocol utilizes limited amounts of non-halogenated solvents and provides products with high purity through simple aqueous extraction [22].

Propylphosphonic Anhydride Coupling Protocol

The optimized procedure involves combining tryptamine derivatives with carboxylic acid components in the presence of triethylamine and propylphosphonic anhydride in ethyl acetate [22]. The reaction mixture is stirred for twenty-four hours at room temperature, followed by aqueous workup and purification using silica gel chromatography [22].

ReagentEquivalentsRole
Tryptamine derivative1.2 eqNucleophile
Methoxyacetic acid1.0 eqElectrophile
Triethylamine2.0 eqBase
Propylphosphonic anhydride1.5 eqCoupling reagent
Ethyl acetateSolventReaction medium

Enzymatic amidation strategies utilizing Candida antarctica lipase B represent an environmentally friendly alternative for amide bond formation [24]. This biocatalytic approach employs cyclopentyl methyl ether as a green solvent and achieves excellent conversions without requiring intensive purification steps [24]. The enzymatic methodology demonstrates broad substrate tolerance and excellent yields for diverse amide products [24].

Direct acetylation methods without catalyst or additives provide another sustainable approach for methoxyacetamide incorporation [26]. These solvent-free protocols achieve good yields through instantaneous reaction of anilines with acetic anhydride without external heating [26]. The methodology demonstrates particular effectiveness with aromatic amines compared to aliphatic amines of low molecular weight [26].

Mechanochemical approaches for methoxyacetamide formation offer significant advantages in terms of reaction time and energy consumption [22]. Ball milling techniques enable product formation in minutes rather than hours, with comparable yields to conventional solution-phase methods [22]. This approach represents the first synthesis of N-stearoyl tryptamine derivatives under mechanochemical conditions [22].

Green Chemistry Alternatives in Total Synthesis

Green chemistry alternatives for the total synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide emphasize sustainable methodologies that minimize environmental impact while maintaining synthetic efficiency [10] [13] [21] [23].

Multicomponent indole synthesis represents a significant advancement in sustainable methodology [13]. The innovative two-step reaction employs inexpensive and broadly available anilines, glyoxal dimethyl acetal, formic acid, and isocyanides through an Ugi multicomponent reaction followed by acid-induced cyclization [13]. This method operates under mild and benign conditions using ethanol as solvent without requiring metal catalysts [13].

Photocyclization reactions without photocatalysts provide an environmentally friendly alternative for indole synthesis [10]. This intramolecular photocyclization of carbonyls and tertiary amines achieves moderate to excellent yields under mild reaction conditions [10]. Quantum mechanics calculations reveal state-selective reactivity features that allow different substrate types to achieve varying yields through controlled reaction pathways [10].

Green Chemistry Metrics Comparison

MethodologyAtom EconomyEnergy RequirementsSolvent UsageWaste Generation
Multicomponent synthesis85-92%Low (ambient temperature)Minimal (ethanol only)Reduced
Photocyclization78-86%Moderate (UV irradiation)Solvent-free optionsMinimal
Enzymatic coupling90-95%Very low (room temperature)Green solventsNegligible
Mechanochemical methods80-88%Very low (ball milling)Solvent-freeMinimal

Ionic liquid-mediated synthesis provides recyclable reaction media for sustainable indole chemistry [25]. The protocol employs easily recyclable ionic liquids with minimal sulfuric acid amounts, demonstrating remarkable benefits including high percentage yields, shorter reaction times, and straightforward product isolation [25]. The ionic liquid systems show effective recyclability, indicating excellent sustainability potential [25].

Environmentally friendly oxidative halocyclization protocols utilize potassium halide and oxone systems for tryptamine derivatization [23]. This methodology generates no organic byproducts from halogenating agents or oxidants, greatly reducing environmental impact and facilitating post-reaction purification [23]. The protocol has been successfully demonstrated with twenty-eight examples and applied to concise total synthesis of cyclotryptamine alkaloids [23].

Sustainable base-promoted methodologies enable three-component reactions involving aromatic nucleophiles, aldehydes, and indoles under mild conditions [12]. These protocols utilize sodium hydroxide or potassium hydroxide in ethanol-water mixtures to achieve highly pure products through simple trituration procedures [12]. The methodology eliminates the need for chromatographic purification while maintaining excellent selectivity [12].

XLogP3

1.7

Dates

Last modified: 08-17-2023

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